1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile
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Overview
Description
“1-(5-fluoropyrimidin-2-yl)piperidin-4-one” is a compound with the CAS Number: 1353853-20-9 . It has a molecular weight of 195.2 . The compound is also known as 5-fluoro-2’-deoxycytidine.
Molecular Structure Analysis
The InChI code for “1-(5-fluoropyrimidin-2-yl)piperidin-4-one” is 1S/C9H10FN3O/c10-7-5-11-9 (12-6-7)13-3-1-8 (14)2-4-13/h5-6H,1-4H2 .Another similar compound “4- (6-FLUOROPYRIDIN-2-YL)PIPERIDINE-4-CARBONITRILE HCL” has a molecular weight of 241.7 .
Scientific Research Applications
Crystal Structure and Molecular Docking Studies
Research on pyridine derivatives, including compounds with structural similarities to "1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile," has revealed their potential as inhibitors of specific enzymes, such as Nicotinamidephosphoribosyltransferase (NAMPT). Studies involving crystal structure determination, Hirshfeld surface analysis, and molecular docking suggest these compounds could be engineered to increase sensitivity to apoptosis in certain cell types, pointing to their utility in designing cancer therapies (Venkateshan et al., 2019).
Quantum Chemical and Molecular Dynamic Simulation Studies
The adsorption and corrosion inhibition properties of piperidine derivatives on metal surfaces have been explored through quantum chemical calculations and molecular dynamics simulations. These studies provide a foundation for using such compounds in corrosion prevention, highlighting their relevance in materials science and engineering (Kaya et al., 2016).
Synthesis and Bioactivity
Multicomponent synthesis methods have been developed for piperidine-pyrimidine conjugates, demonstrating significant anti-proliferative activities against cancer cell lines. This research indicates the potential of structurally similar compounds for developing new chemotherapeutic agents (Parveen et al., 2017).
Practical Synthesis for Medical Research
Efficient synthesis methods for key intermediates in the preparation of kinase inhibitors highlight the importance of fluoropyrimidine and piperidine derivatives in medicinal chemistry. These methods offer pathways to develop new drugs for treating various diseases, including cancer (Zhang et al., 2009).
Safety and Hazards
properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c11-9-6-13-10(14-7-9)15-3-1-8(5-12)2-4-15/h6-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLWIJOFANERPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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